![molecular formula C7H14ClNO2 B591496 (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride CAS No. 1085842-51-8](/img/structure/B591496.png)
(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride
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Overview
Description
“(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride” is a chemical compound with the CAS Number: 1085842-51-8 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C7H14ClNO2 . Its average mass is 179.645 Da, and its monoisotopic mass is 179.071304 Da .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 179.65 .Scientific Research Applications
Inhibitor of Ornithine Aminotransferase
“(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride” has been identified as a potent inhibitor of ornithine aminotransferase . Ornithine aminotransferase is an enzyme that plays a key role in the urea cycle, which is a series of biochemical reactions in mammals during which ammonia is converted to urea .
Potential Treatment for Hepatocellular Carcinoma
The inhibition of ornithine aminotransferase, which this compound can achieve, has been implicated as a potential treatment for hepatocellular carcinoma (HCC), the most common form of liver cancer . This compound was found to inhibit the growth of HCC in athymic mice implanted with human-derived HCC, even at a dose of 0.1 mg/kg .
Research Tool in Biochemistry
As a potent inhibitor of a specific enzyme, “(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride” can be used as a research tool in biochemistry and molecular biology. It can help scientists understand the role of ornithine aminotransferase in various biological processes .
Drug Development
This compound is currently undergoing investigational new drug (IND)-enabling studies . This means it is being studied for its potential to be developed into a new drug that could be used in clinical trials and potentially approved for use in humans .
Study of Enzyme Inactivation Mechanisms
The study of how this compound inactivates ornithine aminotransferase can provide valuable insights into the mechanisms of enzyme inactivation. This can contribute to the broader understanding of enzyme function and regulation .
Potential Use in Genetic Studies
Given its impact on an enzyme that plays a role in the urea cycle, this compound could potentially be used in genetic studies to understand the impact of mutations that affect the urea cycle .
Safety And Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
methyl (1S,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCJNXERREXFB-GEMLJDPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H](C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride | |
CAS RN |
222530-45-2 |
Source
|
Record name | Cyclopentanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1R,3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222530-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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